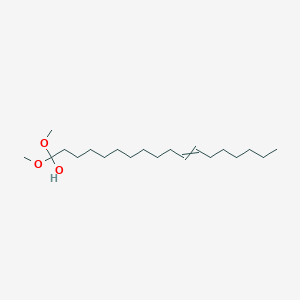
1,1-Dimethoxyoctadec-11-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxyoctadec-11-en-1-ol is an organic compound with the molecular formula C20H40O3 It is characterized by a long hydrocarbon chain with a double bond at the 11th position and two methoxy groups attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyoctadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reaction of octadec-11-en-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more economical and scalable.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxyoctadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups.
Major Products Formed
Oxidation: Octadec-11-en-1-al or octadec-11-enoic acid.
Reduction: 1,1-Dimethoxyoctadecan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Dimethoxyoctadec-11-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxyoctadec-11-en-1-ol involves its interaction with cellular membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxyoctadecan-1-ol: Lacks the double bond, making it more saturated.
Octadec-11-en-1-ol: Lacks the methoxy groups, making it less polar.
1,1-Dimethoxyhexadec-11-en-1-ol: Shorter hydrocarbon chain, affecting its physical properties.
Uniqueness
1,1-Dimethoxyoctadec-11-en-1-ol is unique due to its combination of a long hydrocarbon chain, a double bond, and two methoxy groups. This structure imparts distinct physical and chemical properties, making it versatile for various applications.
Properties
CAS No. |
138282-14-1 |
|---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1,1-dimethoxyoctadec-11-en-1-ol |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h9-10,21H,4-8,11-19H2,1-3H3 |
InChI Key |
MYQIGOHSPZSECY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


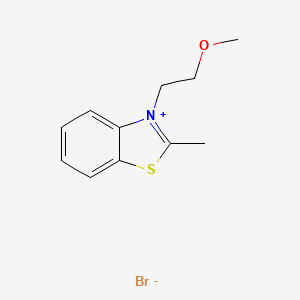
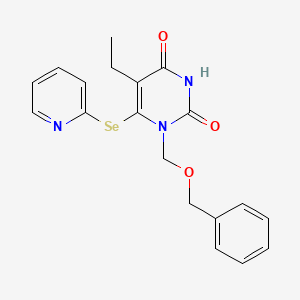
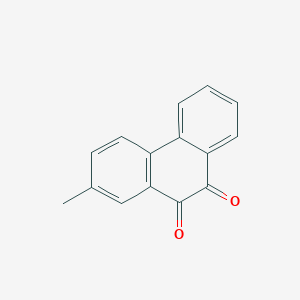
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
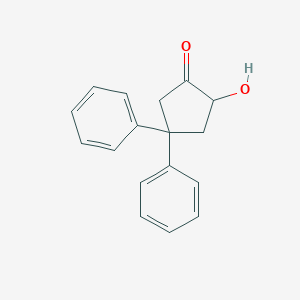
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
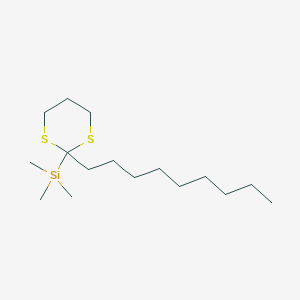

![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
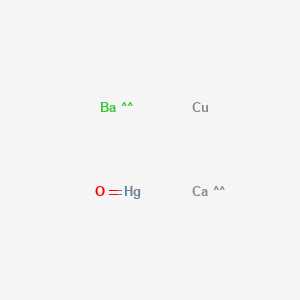
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
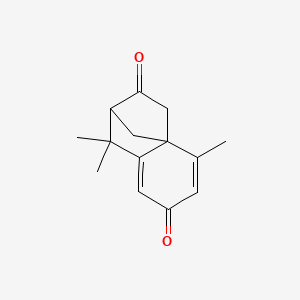
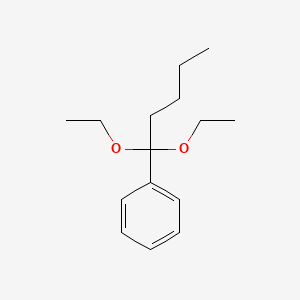
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
